molecular formula CH4BF3KN B13511064 Potassium (aminomethyl)trifluoroborate

Potassium (aminomethyl)trifluoroborate

Cat. No.: B13511064
M. Wt: 136.96 g/mol
InChI Key: MBOZGJKDTXNVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (aminomethyl)trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. Organotrifluoroborates, including this compound, are valuable reagents in synthetic chemistry due to their unique reactivity patterns and compatibility with various functional groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (aminomethyl)trifluoroborate can be synthesized through several methods. One common approach involves the reaction of aminomethylboronic acid with potassium bifluoride (KHF2). The reaction typically proceeds under mild conditions, resulting in the formation of the desired trifluoroborate salt . Another method involves the use of trialkyl borates and dibromo- or diiodomethane, followed by treatment with potassium bifluoride .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound’s stability and effectiveness for various applications .

Chemical Reactions Analysis

Types of Reactions

Potassium (aminomethyl)trifluoroborate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and various nucleophiles. Reaction conditions typically involve mild temperatures and solvents like water or organic solvents .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. In cross-coupling reactions, the primary products are often biaryl compounds or other carbon-carbon bonded structures .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Uniqueness

Potassium (aminomethyl)trifluoroborate is unique due to its aminomethyl group, which provides additional reactivity and versatility compared to other trifluoroborate compounds. This unique structure allows it to participate in a broader range of chemical reactions and applications .

Properties

Molecular Formula

CH4BF3KN

Molecular Weight

136.96 g/mol

IUPAC Name

potassium;aminomethyl(trifluoro)boranuide

InChI

InChI=1S/CH4BF3N.K/c3-2(4,5)1-6;/h1,6H2;/q-1;+1

InChI Key

MBOZGJKDTXNVBO-UHFFFAOYSA-N

Canonical SMILES

[B-](CN)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.